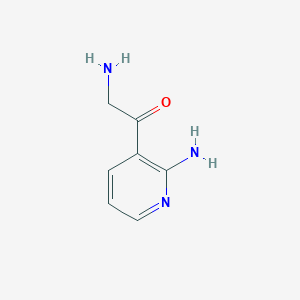

2-Amino-1-(2-amino-3-pyridinyl)ethanone

Description

BenchChem offers high-quality 2-Amino-1-(2-amino-3-pyridinyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(2-amino-3-pyridinyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H9N3O |

|---|---|

Molecular Weight |

151.17 g/mol |

IUPAC Name |

2-amino-1-(2-aminopyridin-3-yl)ethanone |

InChI |

InChI=1S/C7H9N3O/c8-4-6(11)5-2-1-3-10-7(5)9/h1-3H,4,8H2,(H2,9,10) |

InChI Key |

RMVZCYXVKVHFBB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)N)C(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

The Expanding Role of 2-Aminopyridine-3-Acyl Derivatives in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Versatility of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, makes it an ideal anchor for designing molecules that target a wide range of biological macromolecules. This guide provides an in-depth exploration of a particularly significant subclass: 2-aminopyridine-3-acyl derivatives. We will delve into their synthesis, diverse biological activities, and the underlying mechanisms of action that make them promising candidates for drug discovery, with a particular focus on their role as kinase inhibitors in oncology.

Synthetic Strategies: Building the 2-Aminopyridine-3-Acyl Core

The efficient construction of the 2-aminopyridine-3-acyl scaffold is a cornerstone of research in this area. Various synthetic methodologies have been developed, with one-pot multicomponent reactions (MCRs) being particularly prominent due to their high efficiency and atom economy.

One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives

A widely employed method for the synthesis of 2-amino-3-cyanopyridines involves a one-pot condensation of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[3] This reaction can be effectively carried out under microwave irradiation in the absence of a solvent, offering a green and efficient route to these valuable intermediates.[4]

Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives

Materials:

-

Aromatic or heterocyclic aldehyde (2 mmol)

-

Methyl ketone (2 mmol)

-

Malononitrile (2 mmol)

-

Ammonium acetate (3 mmol)

-

Ethanol (95%)

-

25 mL flask suitable for microwave synthesis

-

Microwave reactor

-

Reflux condenser

Procedure:

-

To a dry 25 mL flask, add the aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

-

Place the flask in a microwave oven and connect it to a reflux condenser.

-

Irradiate the reaction mixture for 7-9 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Wash the reaction mixture with a small amount of ethanol (2 mL).

-

The crude product can be further purified by recrystallization from 95% ethanol.

Synthesis of 2-Aminopyridine-3-carboxamide Derivatives

The 2-aminopyridine-3-carboxamide scaffold is another crucial pharmacophore, often found in potent enzyme inhibitors. A common synthetic approach involves the initial synthesis of a 2-aminonicotinic acid derivative, followed by amide bond formation.

Experimental Protocol: Synthesis of 2-Aminopyridine-3-carboxamide Derivatives [5]

Step 1: Synthesis of 2-Amino-5-bromonicotinic acid

-

Starting with the appropriate precursor, bromination is carried out to yield 2-amino-5-bromonicotinic acid.

Step 2: Cyclization and Chlorination

-

The resulting acid is cyclized with formamide.

-

The cyclized product is then treated with thionyl chloride using DMF as a catalyst to afford the corresponding acid chloride.

Step 3: Amide Formation

-

The acid chloride is reacted with a variety of benzylamines to displace the chlorine and form the desired 2-aminopyridine-3-carboxamide derivatives.

Biological Activities and Therapeutic Potential

2-Aminopyridine-3-acyl derivatives exhibit a broad spectrum of biological activities, making them attractive for various therapeutic areas.

Anticancer Activity: A Focus on Kinase Inhibition

A significant body of research has focused on the development of 2-aminopyridine-3-acyl derivatives as potent and selective kinase inhibitors for the treatment of cancer.[6][7] These compounds often target the ATP-binding site of kinases, leading to the disruption of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

c-Met Kinase Inhibition:

The c-Met proto-oncogene encodes a transmembrane receptor tyrosine kinase that plays a crucial role in tumor cell migration, invasion, and proliferation.[8][9] Aberrant c-Met signaling is implicated in a variety of human cancers. Several 2-aminopyridine-3-carboxamide derivatives have been identified as potent c-Met inhibitors.[10]

JAK2 Inhibition:

The Janus kinase (JAK) family, particularly JAK2, is integral to signaling pathways that regulate cell growth and differentiation.[11] Dysregulation of the JAK-STAT pathway is a hallmark of various cancers and inflammatory diseases. 2-Aminopyridine derivatives have been developed as selective JAK2 inhibitors.[6]

PI3Kδ Inhibition:

Phosphoinositide 3-kinases (PI3Ks) are involved in the regulation of cell proliferation, cycle, and apoptosis.[12] The delta isoform (PI3Kδ) is primarily expressed in leukocytes and is a key target in hematological malignancies. 2-Aminopyridine derivatives have shown promise as PI3Kδ inhibitors.

Other Therapeutic Applications

Beyond oncology, 2-aminopyridine derivatives have demonstrated potential in other therapeutic areas, including:

-

Antibacterial and Antifungal Activity: Certain derivatives have shown efficacy against various bacterial and fungal strains.[4]

-

Neurodegenerative Diseases: The ability of some aminopyridines to modulate neuronal channels suggests their potential in treating neurodegenerative conditions.

Mechanism of Action: Disrupting Pathogenic Signaling

The therapeutic effects of 2-aminopyridine-3-acyl derivatives are rooted in their ability to modulate specific cellular signaling pathways.

The c-Met Signaling Pathway

Hepatocyte growth factor (HGF) binding to the c-Met receptor triggers its dimerization and autophosphorylation, leading to the activation of downstream signaling cascades such as the RAS-MAPK and PI3K-Akt pathways.[1][13][14] These pathways ultimately promote cell growth, survival, and motility. 2-Aminopyridine-based c-Met inhibitors block the initial phosphorylation event, thereby abrogating these downstream effects.

Caption: The HGF/c-Met signaling pathway and its inhibition.

The JAK/STAT Signaling Pathway

Cytokine binding to their receptors leads to the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins.[15][16][17][18] STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[19] 2-Aminopyridine-based JAK inhibitors interfere with the kinase activity of JAKs, preventing the phosphorylation of STATs and thereby blocking the downstream transcriptional program.

Caption: The JAK/STAT signaling pathway and its inhibition.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the 2-aminopyridine-3-acyl scaffold has provided valuable insights into the structural requirements for potent and selective inhibition of various targets.

| Scaffold | Target | Key SAR Observations | IC50 Range |

| 2-Aminopyridine-3-carboxamide | c-Met | - The nature of the substituent on the carboxamide nitrogen is critical for potency. - Bioisosteric replacement of heterocyclic moieties can enhance activity. | 0.022 µM and higher[10] |

| 2-Aminopyridine | JAK2 | - Stereochemistry and the presence of specific cyclic amines (e.g., pyrrolidine) can significantly improve inhibitory activity and selectivity. | 3 nM and higher[6] |

| 2-Aminopyridine | PI3Kδ | - Bioisosteric replacement strategies have been successfully employed to develop potent inhibitors. | 30 nM and higher[12] |

Experimental Workflows for Drug Discovery

The discovery and development of novel 2-aminopyridine-3-acyl derivatives as therapeutic agents follow a structured workflow encompassing synthesis, biological evaluation, and optimization.

Caption: A generalized workflow for the discovery of 2-aminopyridine-based drugs.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

Materials:

-

Purified recombinant kinase (e.g., c-Met, JAK2, PI3Kδ)

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1 for c-Met and JAK2)[20][21]

-

ATP

-

Kinase assay buffer

-

Test compounds (2-aminopyridine derivatives)

-

96-well or 384-well plates

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo® MAX)[8][22][23]

-

Plate reader capable of measuring luminescence or fluorescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should typically not exceed 1%.

-

Reaction Setup: In a microplate, add the kinase, substrate, and test compound at various concentrations.

-

Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 45-60 minutes).[20][23]

-

Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.

-

Signal Measurement: Measure the luminescent or fluorescent signal using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

2-Aminopyridine-3-acyl derivatives have firmly established themselves as a versatile and fruitful scaffold in medicinal chemistry. Their synthetic accessibility, coupled with their diverse and potent biological activities, particularly as kinase inhibitors, ensures their continued exploration in the quest for novel therapeutics. Future research will likely focus on refining the selectivity of these compounds to minimize off-target effects, exploring novel therapeutic applications beyond oncology, and leveraging advanced computational methods for the rational design of next-generation inhibitors. The insights and protocols provided in this guide aim to equip researchers with the foundational knowledge to contribute to this exciting and impactful field of drug discovery.

References

- Gao, Y., Yang, X., Su, J., & Li, Z. (2021). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors.

- MET (P991S) Kinase Assay Protocol. (n.d.).

- Ma, L., et al. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(8), 127048.

- BenchChem. (2025). yl)

- BPS Bioscience. (n.d.). c-Met Kinase Assay Kit.

- Wikipedia. (2023).

- ResearchGate. (n.d.).

- Zhang, Y., et al. (2012). Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(17), 5169-5180.

- Creative Diagnostics. (n.d.).

- Sino Biological. (n.d.).

- Elabscience. (n.d.).

- BenchChem. (2025). Application Notes for a Novel MET Kinase Inhibitor.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- Wang, W., et al. (2019). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. Bioorganic & Medicinal Chemistry Letters, 29(12), 1507-1513.

- MDPI. (2025).

- Lee, J. H., et al. (2017). Characterization of the aminopyridine derivative KRC-180 as a JAK2 inhibitor. Oncology Letters, 14(5), 5743–5748.

- MDPI. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure.

- Cloud-Clone Corp. (n.d.). ELISA Kit for Janus Kinase 2 (JAK2).

- Gherardi, E., et al. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(Suppl 1), S7–S19.

- Gherardi, E., et al. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(Suppl 1), S7–S19.

- BPS Bioscience. (n.d.). c-Met Kinase Assay Kit.

- Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays.

- BPS Bioscience. (n.d.). JAK2 (Janus Kinase 2) Assay Kit.

- Li, X., et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Bioorganic & Medicinal Chemistry Letters, 82, 129152.

- Katritzky, A. R., et al. (2005). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2005(7), 179-187.

- Shaabani, A., et al. (2025).

- Promega Corporation. (n.d.). PI3K(p110δ/p85α) Kinase Assay.

- Merck. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit.

- MDPI. (2020). Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches.

- Cayman Chemical. (n.d.). Human c-MET / Hepatocyte Growth Factor Receptor Reporter Assay System (c-MET / HGFR).

- Xu, X., et al. (2022). Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors. Bioorganic Chemistry, 129, 106128.

- BPS Bioscience. (n.d.). JAK2 Assay Service.

- Promega Corporation. (n.d.). PI3K (p110δ/p85α) Protocol.

- ResearchGate. (n.d.). Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors.

- MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.

- Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for JAK2 JH1 JH2 V617F.

- ResearchGate. (n.d.). Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective against anti-tuberculosis.

- ResearchGate. (n.d.). IC50 values against c-Met kinase. a.

- MDPI. (2018).

- International Research Journal of Pharmacy. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.

- BindingDB. (n.d.). Assay in Summary_ki.

- RSC Publishing. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines.

- PubMed Central. (2019). Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.ecnu.edu.cn [pure.ecnu.edu.cn]

- 8. promega.jp [promega.jp]

- 9. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. sinobiological.com [sinobiological.com]

- 19. JAK/STAT Signaling Pathway - Elabscience [elabscience.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. promega.es [promega.es]

A Comparative Technical Guide to 1-(2-aminopyridin-3-yl)ethanone and its α-Amino Derivative for Advanced Research Applications

Abstract

The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its recurring presence in a multitude of bioactive agents, particularly kinase inhibitors.[1][2] This technical guide provides an in-depth comparative analysis of two closely related building blocks: 1-(2-aminopyridin-3-yl)ethanone and its conceptual derivative, 2-amino-1-(2-aminopyridin-3-yl)ethanone . While the former is a commercially available and well-characterized ketone, the latter introduces a secondary, more reactive amino group on the acetyl side-chain, fundamentally altering its chemical personality and potential applications. This whitepaper is designed for researchers, scientists, and drug development professionals, offering a detailed examination of the synthesis, physicochemical properties, comparative reactivity, and strategic utility of these two molecules in the design of next-generation therapeutics. We will dissect the causal relationships behind experimental choices and provide validated, step-by-step protocols to empower researchers in their synthetic endeavors.

The 2-Aminopyridine Scaffold: A Foundation of Pharmacological Excellence

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among them, the 2-aminopyridine moiety has proven to be exceptionally versatile.[3][4] Its unique arrangement of a pyridine ring nitrogen and an exocyclic amino group at the C2 position allows it to act as a bidentate hydrogen bond donor-acceptor, a feature critical for binding to biological targets such as enzyme active sites.[1] This has led to its incorporation into FDA-approved drugs and numerous clinical candidates.[1][2] The ability to readily modify the pyridine ring at other positions provides a powerful tool for tuning a compound's steric and electronic properties, enabling meticulous structure-activity relationship (SAR) studies.[5][6] The two compounds at the heart of this guide represent key strategic starting points for leveraging this powerful scaffold.

Core Compound Analysis: 1-(2-aminopyridin-3-yl)ethanone

Also known as 2-amino-3-acetylpyridine, this molecule serves as our baseline. It combines the foundational 2-aminopyridine core with a reactive ketone handle at the 3-position, making it an ideal precursor for a wide array of synthetic transformations.

Physicochemical and Safety Profile

A clear understanding of a starting material's properties is paramount for safe handling and effective reaction design.

| Property | Value | Source |

| CAS Number | 65326-33-2 | [7][8] |

| Molecular Formula | C₇H₈N₂O | [7][9] |

| Molecular Weight | 136.15 g/mol | [7][8] |

| Appearance | Solid | [8][9] |

| Purity | Typically ≥95% | [8][9] |

| InChIKey | BNVLGAQNNFJKHG-UHFFFAOYSA-N | [7][8] |

| Key GHS Hazards | H302, H312, H332 (Harmful if swallowed, in contact with skin, inhaled) | [7] |

| H315 (Causes skin irritation), H318 (Causes serious eye damage) | [7] | |

| H335 (May cause respiratory irritation) | [7] | |

| Storage | Keep in a dark place, inert atmosphere, 2-8°C | [8] |

Expert Insight: The presence of both a basic amino group and a ketone makes this molecule moderately polar. Its hazardous nature necessitates the use of appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and all manipulations should be performed in a chemical fume hood.

Expected Spectroscopic Characterization

While specific spectra depend on the solvent and instrument, the key expected signals are:

-

¹H NMR: A singlet for the methyl protons of the acetyl group (CH₃), distinct aromatic protons on the pyridine ring, and a broad singlet for the amino (NH₂) protons.

-

¹³C NMR: A signal for the carbonyl carbon (C=O) typically downfield (>190 ppm), signals for the aromatic carbons, and a signal for the methyl carbon.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ketone, and C=C/C=N stretching from the aromatic ring.

The α-Amino Derivative: 2-amino-1-(2-aminopyridin-3-yl)ethanone

The introduction of an amino group on the carbon alpha to the ketone (the α-carbon) transforms the parent molecule into a trifunctional building block. This seemingly minor addition has profound implications for the molecule's reactivity, chelating ability, and potential biological interactions.

Structural and Electronic Comparison

The primary structural difference is the conversion of an acetyl group (-COCH₃) to an α-aminoacetyl group (-COCH₂NH₂). This change introduces:

-

A second, more basic amino group: The new primary aliphatic amine is significantly more basic (higher pKa) than the aromatic amine on the pyridine ring, whose basicity is reduced by electron delocalization into the ring. This allows for selective reactions based on pH control.

-

Increased Nucleophilicity: The aliphatic amine is a stronger nucleophile than its aromatic counterpart.

-

Hydrogen Bonding Potential: The molecule now has two primary amine groups, significantly increasing its capacity to act as a hydrogen bond donor.

-

Chelation Site: The arrangement of the pyridine nitrogen, the carbonyl oxygen, and the new α-amino group creates a potential tridentate chelation site for metal ions, a feature often exploited in catalyst design and for interaction with metalloenzymes.

Proposed Synthesis Workflow

Causality Behind the Workflow:

-

α-Bromination: The first step is necessary to activate the α-carbon. The electron-withdrawing carbonyl group makes the α-protons acidic, but not enough for direct substitution. Converting it to a bromide creates an excellent leaving group, rendering the α-carbon highly electrophilic and susceptible to attack by a nucleophile.

-

Nucleophilic Substitution: The second step introduces the desired amino group. Using a protected nitrogen source like hexamethylenetetramine (in the Delepine reaction) or sodium azide followed by reduction prevents over-alkylation and side reactions that would occur with aqueous ammonia.

Caption: Proposed two-step synthesis workflow.

Predicted Physicochemical Properties

| Property | 1-(2-aminopyridin-3-yl)ethanone | 2-amino-1-(2-aminopyridin-3-yl)ethanone (Predicted) |

| Molecular Formula | C₇H₈N₂O | C₇H₉N₃O |

| Molecular Weight | 136.15 g/mol | 151.17 g/mol |

| Hydrogen Bond Donors | 1 (NH₂) | 2 (two NH₂) |

| Hydrogen Bond Acceptors | 2 (N, O) | 3 (two N, O) |

| pKa | Lower basicity (aromatic amine) | Two pKa values; one for the less basic aromatic amine and one for the more basic aliphatic amine |

| Solubility | Soluble in organic solvents | Increased polarity suggests higher solubility in polar protic solvents (e.g., methanol, water) |

Comparative Reactivity and Applications in Medicinal Chemistry

The true value of these compounds is revealed in their utility as synthetic intermediates. The addition of the α-amino group does not just add a feature; it multiplies the strategic possibilities.

Comparative Derivatization Pathways

Both molecules can be elaborated into more complex structures, but the α-amino derivative offers a richer set of orthogonal reaction handles.

Caption: Comparative derivatization possibilities.

Expert Insight: The α-aminoketone motif in Compound B is a classic precursor for the synthesis of 2,4-disubstituted imidazoles via condensation with aldehydes, opening a direct route to another important class of pharmacophores. Furthermore, the differential reactivity of the two amino groups in Compound B can be exploited for sequential, site-selective modifications.

Structure-Activity Relationship (SAR) Implications

In drug design, especially for kinase inhibitors, the ability to form specific hydrogen bonds with the "hinge region" of the ATP-binding pocket is crucial for high-affinity binding.[1]

-

Compound A provides the essential 2-aminopyridine hinge-binding motif. Further modifications on the acetyl group are necessary to explore other regions of the binding pocket.

-

Compound B immediately introduces a new vector for interaction. The α-amino group can act as an additional hydrogen bond donor or be acylated to introduce tailored side chains that can probe deeper into the active site, potentially increasing both potency and selectivity. This is a common strategy in developing potent and selective inhibitors for kinases like JAK2 or ALK2.[1][10]

Experimental Protocols

The following protocols are exemplary and should be adapted and optimized by the end-user under appropriate laboratory conditions.

Protocol: General Multicomponent Synthesis of 2-Aminopyridine Derivatives

This protocol is based on established literature for constructing substituted 2-aminopyridine cores and serves as a foundational method.[11]

-

Objective: To synthesize a substituted 2-aminopyridine via a one-pot multicomponent reaction.

-

Materials: Enaminone (1 mmol), malononitrile (1 mmol), primary amine (1 mmol).

-

Procedure:

-

Combine the enaminone, malononitrile, and primary amine in a reaction vessel.

-

Heat the mixture at 80°C under solvent-free conditions for 3-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Triturate the resulting solid with cold ethanol and collect the product by vacuum filtration.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aminopyridine derivative.

-

-

Validation: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: Proposed Synthesis of 2-amino-1-(2-aminopyridin-3-yl)ethanone

This proposed protocol requires careful execution and monitoring.

-

Objective: To synthesize the target compound from 1-(2-aminopyridin-3-yl)ethanone.

-

Step 1: α-Bromination

-

Dissolve 1-(2-aminopyridin-3-yl)ethanone (1 eq.) in a suitable solvent such as ethyl acetate or chloroform.

-

Add copper(II) bromide (CuBr₂, 2.2 eq.) to the solution.

-

Reflux the mixture for 4-8 hours, monitoring the disappearance of the starting material by TLC.

-

After cooling, filter the mixture to remove copper salts and concentrate the filtrate under reduced pressure.

-

Purify the crude 2-bromo-1-(2-aminopyridin-3-yl)ethanone intermediate by column chromatography on silica gel.

-

-

Step 2: Azide Substitution and Reduction

-

Dissolve the purified bromo-intermediate (1 eq.) in a polar aprotic solvent like DMF.

-

Add sodium azide (NaN₃, 1.5 eq.) and stir the mixture at room temperature for 12-24 hours. Caution: Sodium azide is highly toxic and potentially explosive.

-

Monitor the reaction by TLC. Once the substitution is complete, carefully pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Dissolve the crude azide intermediate in methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

-

Carefully filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate.

-

Purify the final product, 2-amino-1-(2-aminopyridin-3-yl)ethanone, by column chromatography or recrystallization.

-

-

Validation: Full characterization by ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy is essential to confirm the structure and purity of the final product.

Conclusion and Future Directions

1-(2-aminopyridin-3-yl)ethanone is a valuable and straightforward building block, offering the foundational 2-aminopyridine pharmacophore and a reactive ketone. The introduction of an α-amino group to create 2-amino-1-(2-aminopyridin-3-yl)ethanone exponentially increases the synthetic and strategic value of the scaffold. This derivative provides differential reactivity, enhanced hydrogen bonding capability, and direct access to other important heterocyclic systems. For drug discovery programs targeting kinases or other ATP-binding enzymes, the α-amino derivative offers a more advanced starting point for generating libraries with diverse interaction points, accelerating the path from hit identification to lead optimization. Future work should focus on the development of a scalable, one-pot synthesis for the α-amino derivative to enhance its accessibility for the broader research community.

References

- Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants.

- Structure activity relationship studies on aminopyridine carboxamides as JNK-2 inhibitors. Der Pharma Chemica.

- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.

- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. (Published July 1, 2021).

- Structure-activity relationships of aminopyridines and derivates on axonal K+ conductance. Pflugers Archiv.

- 1-(2-Aminopyridin-3-yl)ethanone. CymitQuimica.

- 1-(2-Aminopyridin-3-yl)ethan-1-one. PubChem.

- 1-(2-Aminopyridin-3-yl)ethanone | 65326-33-2. Sigma-Aldrich.

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules.

- 65326-33-2 | 1-(2-Aminopyridin-3-yl)ethanone. AiFChem.

- 2-Amino-1-pyridin-2-yl-ethanone. PubChem.

- CN102276526B - Synthesis method of 2-amino pyridine compounds.

- 65326-33-2 | 1-(2-Aminopyridin-3-yl)ethanone. ChemScene.

- A short review on the synthetic strategies of imidazo[1,2-a]pyridines. Royal Society of Chemistry.

- Synthesis and Fluorescent Properties of Aminopyridines and the Applic

- Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile: A Technical Guide. Benchchem.

- Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.

- Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters.

- US20060047124A1 - Process for preparing 2-aminopyridine derivatives.

- CAS 19828-20-7 | 1-(6-Aminopyridin-3-YL)ethanone. Synblock.

- FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. International Journal of Pharmaceutical Sciences and Research.

- 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- 2-Amino-3-acetylpyridine CAS#: 65326-33-2.

- 1-(2-Aminopyridin-3-yl)ethanone (Chinese). Sigma-Aldrich.

- Synthesis and members of 3-aminopyridin-2-one based fragment library.

- Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphon

- 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.

- Synthesis and evaluation of biological activity of 1-[2-amino-4- methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell.

- Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones. MDPI.

- 53277-43-3|1-(4-Aminopyridin-3-yl)ethanone. BLDpharm.

- A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews.

- 1-(2-Amino-3-hydroxyphenyl)ethanone (CAS Number: 4502-10-7). Cayman Chemical.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. article.sciencepg.com [article.sciencepg.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Structure-activity relationships of aminopyridines and derivates on axonal K+ conductance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-(2-Aminopyridin-3-yl)ethan-1-one | C7H8N2O | CID 12711131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(2-Aminopyridin-3-yl)ethanone | 65326-33-2 [sigmaaldrich.com]

- 9. 1-(2-Aminopyridin-3-yl)ethanone | CymitQuimica [cymitquimica.com]

- 10. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 2-Amino-1-(2-amino-3-pyridinyl)ethanone

[1]

Primary Focus: Chemical Identity, Stability Protocols, and Synthetic Pathways Target Moiety: 3-(Glycyl)-2-aminopyridine (and its HCl salt)[1]

Chemical Identity & Informatics

This molecule represents a "privileged scaffold" in medicinal chemistry, serving as a direct precursor to fused heterocyclic systems such as 1,8-naphthyridines and pyrido[2,3-d]pyrimidines.

Core Identifiers

| Parameter | Data |

| IUPAC Name | 2-Amino-1-(2-aminopyridin-3-yl)ethan-1-one dihydrochloride |

| Common Synonyms | 3-(2-Aminoacetyl)-2-aminopyridine; 3-Glycyl-2-aminopyridine |

| CAS Number | 51746-82-8 (Dihydrochloride salt) |

| Molecular Formula | C₇H₉N₃O (Free base) / C₇H₁₁Cl₂N₃O (2HCl salt) |

| Molecular Weight | 151.17 g/mol (Free base) / 224.09 g/mol (2HCl salt) |

Informatics Strings

Use these strings for computational docking or database integration.

SMILES (Free Base): NC(=O)CN1=C(N)C=CC=N1(Note: Tautomeric variations exist; Canonical form below) NC1=NC=CC=C1C(=O)CN[1]

SMILES (Dihydrochloride Salt - Recommended for Modeling): [Cl-].[Cl-].NCC(=O)c1c(N)nccc1[1]

InChI Key: OFMCORUCLRVDQI-UHFFFAOYSA-N (Salt)[1][]

Structural Analysis & Stability (The "Janus" Effect)

Expertise & Experience: Researchers often underestimate the reactivity of α-amino ketones attached to N-heterocycles.[1] This molecule exhibits a "Janus" (two-faced) reactivity profile that dictates its handling:

-

Nucleophilic/Electrophilic Duality: The molecule contains a nucleophilic amine (on the acetyl group) and an electrophilic carbonyl. In the free base form, intermolecular condensation is rapid, leading to the formation of dihydropyrazines or pyrazines (dimerization).

-

Intramolecular Cyclization: The proximity of the pyridine-2-amine and the side-chain carbonyl allows for cyclization to form 1,8-naphthyridin-2(1H)-ones under basic conditions.[1]

Protocol Mandate:

-

Never store the free base. Isolate and store exclusively as the Dihydrochloride (2HCl) or Hydrobromide (2HBr) salt .

-

pH Control: Maintain acidic conditions (pH < 3) during storage to protonate both amine groups, preventing self-condensation.

Synthetic Pathway & Protocol

The synthesis requires high fidelity to avoid ring bromination or polymerization. The recommended route utilizes 2-Amino-3-acetylpyridine (CAS 65326-33-2) as the starting material.[1][3][4]

Reaction Workflow (Graphviz)

Figure 1: Synthetic workflow from commercial precursor to stable salt, highlighting the critical dimerization risk.

Detailed Protocol

Step 1: Selective Alpha-Bromination

Goal: Brominate the acetyl group without touching the pyridine ring.[1]

-

Dissolution: Dissolve 2-amino-3-acetylpyridine (10 mmol) in glacial acetic acid (20 mL) containing 48% HBr (12 mmol). The acid protonates the pyridine ring, deactivating it against electrophilic aromatic substitution.

-

Bromination: Cool to 0°C. Add Bromine (Br₂, 10 mmol) dropwise over 30 minutes.

-

Why? Low temperature prevents over-bromination.[1]

-

-

Isolation: The product, 2-amino-3-(bromoacetyl)pyridine hydrobromide, often precipitates.[1] Filter and wash with cold ether.[1] Do not neutralize.

Step 2: Azidation and Reduction (The "High Integrity" Route)

Goal: Install the amine without allowing self-condensation.[1]

-

Displacement: Suspend the bromo-intermediate in acetone/water.[1] Add Sodium Azide (NaN₃, 1.1 eq) at 0°C. Stir for 2 hours.

-

Safety: Ensure proper ventilation for HN₃ generation.[1]

-

-

Reduction: Dissolve the resulting azide in Methanol containing concentrated HCl (3 eq). Hydrogenate over 10% Pd/C (catalytic) at 30 psi H₂.

-

Crystallization: Filter the catalyst. Concentrate the filtrate. Recrystallize from MeOH/Et₂O to obtain the Dihydrochloride salt .

Applications in Drug Discovery[2][13]

This scaffold is a precursor for "Type II" kinase inhibitors and CNS-active agents.[1]

| Application Domain | Mechanism | Downstream Product Example |

| Oncology | Kinase Inhibition (ATP-competitive) | 1,8-Naphthyridines (via condensation with DMF-DMA) |

| Neuroscience | Acetylcholinesterase modulation | Tacrine analogs |

| Infectious Disease | DNA Gyrase inhibition | Pyrido[2,3-d]pyrimidines |

References

-

PubChem Compound Summary. (2025). 1-(2-Aminopyridin-3-yl)ethan-1-one (Precursor Data). National Library of Medicine. Retrieved from [Link][1]

-

Organic Syntheses. (1940).[1] Bromination of Pyridines (General Methodologies). Org.[1][5][8][9] Synth. 1940, 20,[7] 16. (Adapted for side-chain specificity). Retrieved from [Link][1]

Sources

- 1. 3-Amino-2-methylpyridine | C6H8N2 | CID 572616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-3-acetylpyridine | 65326-33-2 [chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. prepchem.com [prepchem.com]

- 6. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]

- 9. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

The Synthetic Chemist's Compass: A Guide to Fused Azaheterocycles from Aminopyridine Precursors

Abstract

Fused azaheterocycles are foundational scaffolds in medicinal chemistry and materials science, underpinning the therapeutic activity of numerous pharmaceuticals.[1][2] Among the diverse synthetic routes to these privileged structures, the utilization of aminopyridine precursors represents a particularly robust and versatile strategy. This technical guide provides an in-depth exploration of the core synthetic methodologies for constructing fused azaheterocycles, with a focus on imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyridines. We will dissect the mechanistic underpinnings of key transformations, including transition-metal-catalyzed cross-coupling reactions, multicomponent reactions, and cyclocondensation/annulation strategies. Through detailed protocols, comparative data, and mechanistic diagrams, this guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate and innovate within this vital area of chemical synthesis.

The Enduring Significance of Fused Azaheterocycles

The fusion of a pyridine ring with another nitrogen-containing heterocycle gives rise to a class of compounds with remarkable biological and physical properties. These rigid, planar structures can effectively interact with biological targets, leading to a wide spectrum of pharmacological activities.[3] A prime example is the imidazo[1,2-a]pyridine core, which is present in several marketed drugs, including the widely prescribed anxiolytics and hypnotics alpidem, saripidem, and zolpidem.[4] The broad utility of these scaffolds in drug discovery continues to drive the development of novel and efficient synthetic methodologies.[5][6]

Strategic Blueprint: Key Synthetic Methodologies

The synthesis of fused azaheterocycles from aminopyridines can be broadly categorized into three major strategies, each offering distinct advantages in terms of efficiency, substrate scope, and functional group tolerance.

The Power of Transition Metals: Catalyzing Connections

Transition-metal catalysis has revolutionized the synthesis of complex molecules, and the construction of fused azaheterocycles is no exception.[7] Copper and palladium catalysts are particularly prominent in this arena, facilitating a range of coupling and cyclization reactions.[8][9]

Copper catalysts are widely employed for the synthesis of imidazo[1,2-a]pyridines, often through multicomponent reactions that offer high atom economy.[10][11] A common approach involves the three-component domino reaction of an aldehyde, a 2-aminopyridine, and a terminal alkyne, catalyzed by a copper salt such as copper(I) iodide (CuI).[10]

Experimental Protocol: Copper-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyridines [10]

-

Reaction Setup: To a round-bottom flask, add 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), terminal alkyne (1.2 mmol), and CuI (10 mol%).

-

Solvent and Additives: Suspend the reactants in a suitable solvent, such as toluene or DMF. In some cases, a co-catalyst or additive like NaHSO₄·SiO₂ may be used to enhance the reaction rate and yield.[10]

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

The causality behind this transformation lies in the ability of copper to activate the terminal alkyne, facilitating its addition to the imine formed in situ from the condensation of the 2-aminopyridine and the aldehyde. Subsequent intramolecular cyclization and aromatization lead to the desired imidazo[1,2-a]pyridine core.

Caption: Workflow for Copper-Catalyzed Imidazopyridine Synthesis

Palladium catalysts are instrumental in constructing fused azaheterocycles through C-H activation and annulation strategies.[7] For instance, the synthesis of N-(2-pyridyl)indoles can be achieved via the palladium-catalyzed annulation of N-aryl-2-aminopyridines with internal alkynes.[7] This method provides a direct and atom-economical route to valuable fused systems.

| Catalyst | Oxidant | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(MeCN)₂Cl₂ | Ag₂O | - | Toluene | 120 | 55-92 | [7] |

| Pd(OAc)₂ | Cu(OAc)₂ | Ac-Gly-OH | DCE | 130 | 30-82 | [7] |

| [Cp*RhCl₂]₂ | Cu(OAc)₂·H₂O | - | DCE | 100 | 45-98 | [7] |

| Table 1: Comparison of Palladium and Rhodium-Catalyzed Annulation of N-aryl-2-aminopyridines with Alkynes. |

The Elegance of Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a single synthetic operation to form a complex product.[12][13] These reactions are prized for their efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds.

The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful MCR for the synthesis of imidazo[1,2-a]pyridines.[14] It involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis acid such as Yb(OTf)₃.[14] This reaction can be performed under microwave irradiation to accelerate the reaction time.[14]

Caption: Mechanism of the Groebke–Blackburn–Bienaymé Reaction

Cyclocondensation and Annulation Strategies

Cyclocondensation and annulation reactions are classic yet powerful methods for the synthesis of fused azaheterocycles. These reactions typically involve the formation of a new ring through the reaction of two functional groups with the elimination of a small molecule, such as water.

Pyrazolo[1,5-a]pyridines can be synthesized via a [3+2] annulation–aromatization process from N-aminopyridines and α,β-unsaturated compounds.[15][16] A notable example is the TEMPO-mediated reaction that offers high regioselectivity and good to excellent yields.[15][16] In this transformation, TEMPO acts as both a Lewis acid and an oxidant.[15]

Experimental Protocol: TEMPO-Mediated Synthesis of Pyrazolo[1,5-a]pyridines [15]

-

Reactant Preparation: In a reaction vessel, dissolve the N-aminopyridine (1.0 equiv) and the α,β-unsaturated compound (1.2 equiv) in a suitable solvent like 1,2-dichloroethane (DCE).

-

Catalyst Addition: Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as the catalyst and oxidant.

-

Reaction Conditions: Stir the mixture at a specified temperature, often elevated, for a period sufficient to ensure complete reaction, as monitored by TLC.

-

Workup and Purification: After the reaction is complete, concentrate the mixture and purify the residue by flash column chromatography to isolate the desired pyrazolo[1,5-a]pyridine product.

The reaction proceeds through a Michael addition of the N-aminopyridine to the α,β-unsaturated compound, followed by intramolecular cyclization and subsequent oxidation to afford the aromatic pyrazolo[1,5-a]pyridine.

| N-Aminopyridine Substituent | α,β-Unsaturated Compound | Yield (%) | Reference |

| H | Chalcone | 85 | [15] |

| 5-OEt | Chalcone | 70 | [15] |

| 3,5-disubstituted | Chalcone | 70 | [15] |

| H | β-Nitrostyrene | 82 | [15] |

| Table 2: Substrate Scope for the TEMPO-Mediated Synthesis of Pyrazolo[1,5-a]pyridines. [15] |

Future Perspectives and Green Chemistry Considerations

The field of fused azaheterocycle synthesis is continuously evolving, with a growing emphasis on green and sustainable methodologies.[4] The use of magnetically recoverable nanocatalysts, for instance, offers a promising avenue for efficient catalyst recycling and waste reduction.[11] Furthermore, visible-light-induced C-H functionalization of pre-formed imidazo[1,2-a]pyridines represents a mild and efficient strategy for late-stage diversification of these important scaffolds.[5] As the demand for novel bioactive molecules continues to grow, the development of innovative, efficient, and environmentally benign synthetic routes to fused azaheterocycles will remain a key focus for the scientific community.

Conclusion

The synthesis of fused azaheterocycles from aminopyridine precursors is a rich and diverse field of organic chemistry. This guide has provided a comprehensive overview of the principal synthetic strategies, including transition-metal catalysis, multicomponent reactions, and cyclocondensation/annulation approaches. By understanding the underlying mechanisms and experimental nuances of these transformations, researchers can effectively design and execute the synthesis of novel azaheterocyclic compounds with potential applications in drug discovery and materials science. The continued exploration of new catalytic systems and reaction conditions will undoubtedly lead to even more efficient and sustainable methods for accessing these valuable molecular architectures.

References

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. journalwjarr.com [journalwjarr.com]

- 3. ias.ac.in [ias.ac.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines [mdpi.com]

- 13. citedrive.com [citedrive.com]

- 14. A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 19. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]

- 20. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sioc-journal.cn [sioc-journal.cn]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of 1,8-Naphthyridine Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the diverse pharmacological applications of 1,8-naphthyridine precursors. We will delve into the core mechanisms underpinning their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document is designed to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic system. Each section will not only present the established biological effects but also explore the underlying structure-activity relationships and provide detailed, field-proven experimental protocols to empower further research and validation.

The 1,8-Naphthyridine Scaffold: A Versatile Pharmacophore

The 1,8-naphthyridine nucleus, a nitrogen-containing heterocyclic system, has garnered immense interest from medicinal chemists due to its versatile biological activities.[1][2] Its rigid, planar structure and the presence of nitrogen atoms allow for diverse interactions with biological targets. This scaffold is a key component in numerous commercially available drugs, including nalidixic acid, a well-known antibacterial agent.[1][3] The broad spectrum of activities associated with 1,8-naphthyridine derivatives encompasses antimicrobial, antiviral, anticancer, and anti-inflammatory effects, among others.[4][5][6] This versatility stems from the scaffold's ability to be readily functionalized at various positions, enabling the fine-tuning of its pharmacological properties.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Several 1,8-naphthyridine derivatives have demonstrated significant potential as anticancer agents by interfering with critical cellular processes in cancer cells.[7]

Mechanism of Action: DNA Topoisomerase Inhibition

A primary mechanism by which certain 1,8-naphthyridine derivatives exert their anticancer effects is through the inhibition of DNA topoisomerases.[8] These enzymes are crucial for managing DNA topology during replication, transcription, and recombination. By stabilizing the enzyme-DNA cleavage complex, these compounds introduce DNA strand breaks, ultimately leading to apoptosis in rapidly dividing cancer cells.[9] Notably, derivatives of 1,4-dihydro-4-oxo-1,8-naphthyridine have shown potent inhibitory effects on DNA topoisomerase II.[8]

Signaling Pathway Visualization: Topoisomerase II Inhibition

Caption: Inhibition of the TLR4/Myd88/NF-κB signaling pathway.

In Vitro Evaluation of Anti-inflammatory Activity

The anti-inflammatory properties of 1,8-naphthyridine precursors can be assessed by measuring their ability to inhibit the production of inflammatory mediators in cell-based assays. [10][11] Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages

This assay evaluates the effect of test compounds on the production of NO, a key inflammatory mediator.

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

-

Incubation: Incubate the plates for 24 hours.

-

Griess Assay: Collect the cell culture supernatants and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Antiviral Activity: A Frontier of Discovery

The exploration of 1,8-naphthyridine derivatives as antiviral agents is a growing area of research. [12]These compounds have shown activity against a range of viruses, including HIV, herpes simplex virus (HSV), and human cytomegalovirus (HCMV). [6][12]

Mechanisms of Action

The antiviral mechanisms of 1,8-naphthyridines are diverse and can involve:

-

Inhibition of Viral Enzymes: Targeting viral polymerases or proteases that are essential for viral replication.

-

Interference with Viral Entry: Blocking the interaction between the virus and host cell receptors.

-

Modulation of Host Factors: Affecting cellular pathways that are co-opted by the virus for its life cycle.

Further research is needed to fully elucidate the specific molecular targets for many of these antiviral compounds.

Conclusion and Future Perspectives

The 1,8-naphthyridine scaffold represents a highly versatile and privileged structure in medicinal chemistry, with a proven track record in the development of effective therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects, underscore the immense potential of this chemical class. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a deeper investigation into their mechanisms of action. The integration of computational modeling with traditional drug discovery approaches will likely accelerate the identification of new lead compounds based on the 1,8-naphthyridine core.

References

-

Bariwal, J. B., & Trivedi, J. C. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-29. [Link]

- Gali-Muhtasib, H., & Bakkar, N. (2002). Modulating topoisomerase II activity for cancer chemoprevention. Drug Discovery Today, 7(12), 679-686.

- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.

-

Wikipedia. (2023). Antibiotic sensitivity testing. [Link]

-

Khan, Z. A., Siddiqui, M. F., & Park, S. (2019). Current and Emerging Methods of Antibiotic Susceptibility Testing. Diagnostics, 9(2), 49. [Link]

-

Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

- Patel, H., & Tandel, F. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Journal of the Iranian Chemical Society, 18(10), 2469-2495.

-

World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

- Ojha, M., Yadav, D., Kumar, A., Dasgupta, S., & Yadav, R. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601.

- Sharma, A., & Kumar, V. (2019). In vitro assays and techniques utilized in anticancer drug discovery. European journal of pharmacology, 842, 145-157.

- S.L., M., & K.J., P. (2020). A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Pharmaceutical Sciences and Research, 11(4), 1546-1553.

-

ResearchGate. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. [Link]

-

ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

-

MDPI. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. [Link]

-

Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

-

SlideShare. (2015). screening methods for Antinflammatory drugs. [Link]

-

PubMed. (2001). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. [Link]

-

PubMed. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. [Link]

-

ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]

-

ResearchGate. (2013). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. [Link]

-

MDPI. (2021). A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. [Link]

-

Journal of Bio-X Research. (2025). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. [Link]

-

ResearchGate. (2019). Naphthyridines with Antiviral Activity - A Review. [Link]

-

Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen. [Link]

- Jones, R. N., & Barry, A. L. (1991). In vitro antibacterial activities of PD 131628, a new 1,8-naphthyridine anti-infective agent. Antimicrobial agents and chemotherapy, 35(5), 978-983.

-

ResearchGate. (2015). Marketed antibacterials with 1,8-naphthyridine nucleus. [Link]

-

MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. [Link]

- Sachdeva, S., Bhatia, S., Mittal, A., & Sinha, M. (2015). Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. Journal of Applied Pharmaceutical Science, 5(07), 053-059.

-

Royal Society of Chemistry. (2023). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]

- da Silva, A. C. A., de Oliveira, D. A., de Faria, Y. V. G., de Souza, M. V. N., & Leal, I. C. R. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1496.

-

MDPI. (2025). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. [Link]

-

PubMed. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. [Link]

-

Baghdad Science Journal. (2013). Synthesis and biological studies for some heterocyclic compounds derived from 2-Morpholino-1,8- naphthyridine-4-carboxylic acid. [Link]

- Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. European journal of medicinal chemistry, 44(10), 4002-4009.

-

Journal of Nanostructures. (2022). Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. [Link]

-

MDPI. (2021). Biological Activity of Naturally Derived Naphthyridines. [Link]

-

ResearchGate. (2009). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. [Link]

-

Taylor & Francis Online. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. [Link]

-

PubMed. (2019). Naphthyridines with Antiviral Activity - A Review. [Link]

-

Journal of Medicinal Chemistry. (1993). A novel synthesis and potent antiinflammatory activity of 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides. [Link]

-

PubMed. (2008). 1,8-Naphthyridines VI. Synthesis and anti-inflammatory activity of 5-(alkylamino)-N,N-diethylt[4][9][13]riazolo[4,3-a]n[4][14]aphthyridine-6-carboxamides with a new substitution pattern on the triazole ring. [Link]

-

MDPI. (2025). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. [Link]

-

ResearchGate. (2024). Heterocyclic Compounds: A Study of its Biological Activity. [Link]

-

David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. [Link]

-

Research Journal of Pharmacy and Technology. (2015). Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. mdpi.com [mdpi.com]

- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mednexus.org [mednexus.org]

- 9. scite.ai [scite.ai]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. iivs.org [iivs.org]

- 12. Naphthyridines with Antiviral Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 14. woah.org [woah.org]

The 2-Amino-3-Pyridinyl Ketone Scaffold: A Privileged Motif for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-3-pyridinyl ketone core represents a quintessential "privileged scaffold" in medicinal chemistry, serving as a foundational building block for a multitude of clinically relevant molecules.[1][2] Its inherent structural and electronic properties, particularly the strategic placement of a hydrogen bond donor/acceptor pair (the 2-amino group) adjacent to a versatile synthetic handle (the 3-keto group), make it an ideal starting point for targeting a diverse range of biological targets, most notably protein kinases.[3][4][5] This guide provides an in-depth exploration of this scaffold, from its synthesis and reactivity to its application in contemporary drug discovery programs. We will delve into the causal mechanisms behind synthetic choices, provide validated experimental protocols, and examine case studies that highlight its strategic value, offering researchers and drug development professionals a comprehensive resource to leverage this powerful motif.

The Strategic Value of the 2-Aminopyridine Scaffold

In medicinal chemistry, a scaffold is the core structure of a molecule to which various functional groups can be attached, creating a library of related compounds.[6][7] The 2-aminopyridine moiety is considered a "privileged" scaffold because it is a recurring structural motif found in numerous compounds with a wide array of biological activities.[3][4] Its popularity stems from several key features:

-

Hydrogen Bonding Capability: The endocyclic pyridine nitrogen and the exocyclic 2-amino group act as a potent hydrogen bond donor-acceptor pair. This arrangement is particularly adept at binding to the "hinge" region of protein kinases, a critical interaction for achieving high-affinity inhibition.[5]

-

Synthetic Tractability: The 2-aminopyridine ring is readily synthesized and possesses multiple sites for chemical modification, allowing for fine-tuning of a compound's physicochemical and pharmacological properties.[8][9]

-

Favorable Physicochemical Properties: As a low molecular weight, functionalized moiety, it serves as an excellent starting point for building drug-like molecules that adhere to principles like Lipinski's Rule of Five.[3]

The addition of a ketone at the 3-position further enhances its utility by providing a robust and versatile point for diversification, enabling the exploration of chemical space and the optimization of lead compounds.

Synthesis of 2-Amino-3-Pyridinyl Ketone Building Blocks

The construction of the 2-amino-3-pyridinyl ketone core can be approached through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. A common and efficient approach involves a multi-component reaction to first build a related, highly functionalized pyridine, followed by a functional group interconversion.

Multi-Component Synthesis of 2-Amino-3-Cyanopyridine Precursors

One of the most efficient methods for constructing the substituted 2-aminopyridine core is through a one-pot, multi-component reaction.[10][11] This strategy offers significant advantages in terms of operational simplicity, reduced waste, and the ability to rapidly generate diverse libraries. A widely used protocol involves the condensation of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[10]

The rationale behind this choice is atom economy and convergence; four simple, commercially available components are combined in a single step to create a complex, highly functionalized heterocyclic product. Microwave irradiation is often employed to accelerate the reaction, providing rapid and uniform heating that minimizes side-product formation and dramatically reduces reaction times from hours to minutes.[10][12]

Conversion of Nitrile to Ketone

With the 2-amino-3-cyanopyridine precursor in hand, the next critical step is the conversion of the 3-cyano group into the desired ketone. This is a standard and reliable transformation in organic synthesis, typically achieved via the addition of an organometallic reagent followed by acidic hydrolysis.

-

Grignard Reaction: The addition of a Grignard reagent (R³-MgBr) to the nitrile forms an intermediate imine salt, which upon aqueous acidic workup, hydrolyzes to the corresponding ketone. This method is robust and allows for the introduction of a wide variety of R³ groups (alkyl, aryl, etc.).

This two-step sequence—multi-component reaction followed by Grignard addition—provides a highly modular and efficient route to a diverse array of 2-amino-3-pyridinyl ketone building blocks.

Key Reactions and Transformations for Library Development

The 2-amino-3-pyridinyl ketone scaffold is rich in chemical reactivity, offering multiple handles for diversification in a drug discovery campaign.

-

Reactions at the 2-Amino Group: The nucleophilic amino group is a prime site for modification. It can be readily acylated with acid chlorides or sulfonyl chlorides, or alkylated. Critically, it can also serve as a dinucleophile in cyclization reactions. For example, reaction with an α-haloketone is a classic method for constructing the medicinally important imidazo[1,2-a]pyridine fused ring system.[9][13]

-

Reactions at the 3-Keto Group: The ketone functionality is a versatile handle for introducing new substituents and modifying molecular shape. It can be reduced to a secondary alcohol, which introduces a new chiral center and a hydrogen bond donor. It can also undergo reductive amination to introduce new basic centers, or participate in olefination reactions to append larger groups.

Application in Drug Discovery: A Kinase Inhibitor Case Study

The 2-amino-3-pyridinyl ketone scaffold has proven particularly fruitful in the discovery of protein kinase inhibitors.[5][14][15] Kinases are a major class of drug targets, especially in oncology and immunology.

Case Study: Janus Kinase 2 (JAK2) Inhibitors

The V617F mutation in JAK2 is a driver for myeloproliferative neoplasms.[5] Structure-based drug design has led to the development of potent and selective JAK2 inhibitors built upon the 2-aminopyridine scaffold.[5]

In a representative series of 2-aminopyridine derivatives, the core scaffold acts as the hinge-binding motif.[5] The 2-amino group forms a critical hydrogen bond with the backbone of the kinase hinge region. The 3-position is then functionalized (often via the ketone or a derivative thereof) to introduce groups that occupy the hydrophobic pocket of the ATP-binding site, thereby conferring potency and selectivity.

| Compound ID | R Group at 3-position | JAK2 IC₅₀ (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK3 |

| Lead Cmpd | (example) -Aryl | 50 | 10-fold | 10-fold |

| 16m-(R) | (example) -pyrrolidinyl-amide | 3 | 85-fold | 76-fold |

| Analogue X | (example) -piperidine | 150 | 2-fold | 5-fold |

| (Data is illustrative, based on findings reported in Bioorganic & Medicinal Chemistry Letters, 2020, 30(8), 127048)[5] |

The data clearly illustrates a structure-activity relationship (SAR) where modifications derived from the 3-position handle dramatically impact both potency and selectivity. The optimization to compound 16m-(R) shows a significant improvement, highlighting the power of iterative design based on this scaffold.[5]

Experimental Protocols

The following protocols are provided as validated, representative procedures for the synthesis and functionalization of these building blocks.

Protocol 1: One-Pot, Microwave-Assisted Synthesis of 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-cyanopyridine

This protocol describes the synthesis of a precursor molecule, adapted from established literature procedures.[10]

Materials:

-

4-Chlorobenzaldehyde (2 mmol, 281 mg)

-

4-Methoxyacetophenone (2 mmol, 300 mg)

-

Malononitrile (2 mmol, 132 mg)

-

Ammonium acetate (3 mmol, 231 mg)

-

Ethanol (95%)

-

Microwave synthesis vial (10 mL)

Procedure:

-

To a 10 mL microwave synthesis vial, add 4-chlorobenzaldehyde, 4-methoxyacetophenone, malononitrile, and ammonium acetate.

-

Seal the vial securely with a cap.

-

Place the vial in a microwave reactor and irradiate at 120°C for 8-10 minutes.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Add 2 mL of ethanol to the reaction mixture and sonicate for 5 minutes to break up the solid mass.

-

Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol (2 x 1 mL).

-

The crude product can be purified by recrystallization from 95% ethanol to afford the pure title compound as a crystalline solid.

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield is typically in the range of 80-90%.[10]

Protocol 2: Synthesis of (2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridin-3-yl)(phenyl)methanone

This protocol describes the conversion of the nitrile precursor to a target ketone building block via Grignard reaction.

Materials:

-

2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-cyanopyridine (1 mmol, 347.8 mg)

-

Phenylmagnesium bromide (3.0 M solution in diethyl ether, 0.5 mL, 1.5 mmol)

-

Anhydrous Tetrahydrofuran (THF), 10 mL

-

3 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add the 2-amino-3-cyanopyridine precursor and dissolve it in 10 mL of anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the phenylmagnesium bromide solution dropwise over 15 minutes.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture back to 0°C and slowly quench by adding 5 mL of 3 M HCl.

-

Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the intermediate imine.

-

Neutralize the mixture by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification & Validation: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ketone. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Conclusion and Future Outlook

The 2-amino-3-pyridinyl ketone scaffold is a time-tested and highly effective building block in drug discovery. Its synthetic accessibility, coupled with its ideal electronic and steric properties for enzyme active site recognition, ensures its continued relevance. Future applications will likely involve its use in developing inhibitors for new target classes, its incorporation into novel drug delivery systems, and its functionalization using cutting-edge synthetic methodologies like C-H activation and photocatalysis. For any drug discovery team, mastering the chemistry of this scaffold is a valuable asset in the quest for novel therapeutics.

References

-

Taylor & Francis Online. (2018, June 29). Improving the Utility of Molecular Scaffolds for Medicinal and Computational Chemistry. Available at: [Link]

-

ACS Publications. (2021, November 21). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Available at: [Link]

-

PubMed. (2016, May 12). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Available at: [Link]

-

LASSBIO. (2015, November 20). Privileged Scaffolds in Medicinal Chemistry: An Introduction. Available at: [Link]

-

RSC Publishing. (2021, November 20). 2-Aminopyridine – an unsung hero in drug discovery. Available at: [Link]

-

International Journal of Pharmacy and Biological Sciences. (2017, August 2). 2-aminopyridine – a classic and trendy pharmacophore. Available at: [Link]

-

ResearchGate. (2021, December). 2-Aminopyridine - An unsung hero in drug discovery | Request PDF. Available at: [Link]

-

SIOC Journals. (2021, June 2). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Available at: [Link]

-

PubMed. (2020, April 15). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Available at: [Link]

-

Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Available at: [Link]

-

Wikipedia. Pyridine. Available at: [Link]

-

Scribd. (2010, August 2). Highly Efficient Synthesis of 2-Amino-3-Pyridinecarboxaldehyde. Available at: [Link]

-

Chemspace. Bioisosteric Replacements. Available at: [Link]

-

ResearchGate. (2013, November 20). (PDF) Chemistry of 2-Amino-3-cyanopyridines. Available at: [Link]

-

ResearchGate. (2025, August 6). ChemInform Abstract: One-Pot, Three Component Tandem Reaction of 2-Aminopyridines, Acetophenones and Aldehydes: Synthesis of 3-Aroylimidazo[1,2-a]pyridines.. Available at: [Link]

-